
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by the presence of a cyclopropyl group attached to a chlorophenyl ring, which is further connected to a tetrahydrocinnoline moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a chlorophenyl derivative followed by the formation of the tetrahydrocinnoline ring system. The reaction conditions often involve the use of strong bases, such as potassium carbonate, and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
化学反应分析
Types of Reactions
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
- 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydroquinoline
- 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydroisoquinoline
Uniqueness
The uniqueness of 3-(1-(4-Chlorophenyl)cyclopropyl)-5,6,7,8-tetrahydrocinnoline lies in its specific structural features, such as the combination of a cyclopropyl group with a tetrahydrocinnoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
CAS 编号 |
918873-16-2 |
|---|---|
分子式 |
C17H17ClN2 |
分子量 |
284.8 g/mol |
IUPAC 名称 |
3-[1-(4-chlorophenyl)cyclopropyl]-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C17H17ClN2/c18-14-7-5-13(6-8-14)17(9-10-17)16-11-12-3-1-2-4-15(12)19-20-16/h5-8,11H,1-4,9-10H2 |
InChI 键 |
MCYOIGWCTQGOMO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=NN=C(C=C2C1)C3(CC3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)
![3-[(2,4-Diaminopyrimidin-5-yl)methyl]-1,2,3-benzotriazin-4(3h)-one](/img/structure/B12918158.png)

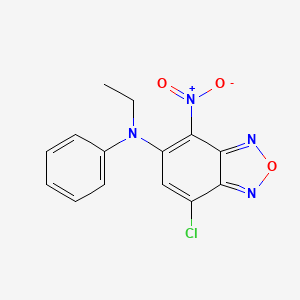

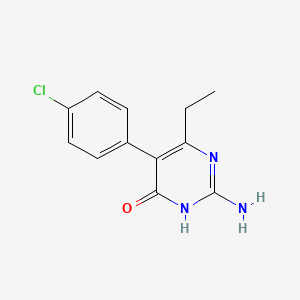

![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
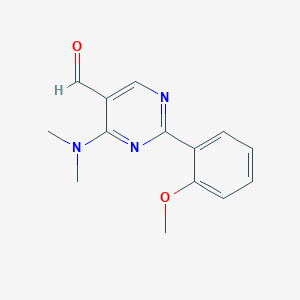
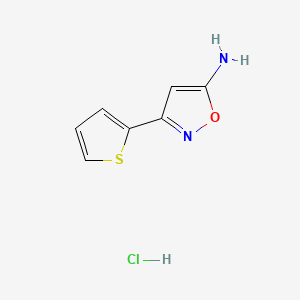
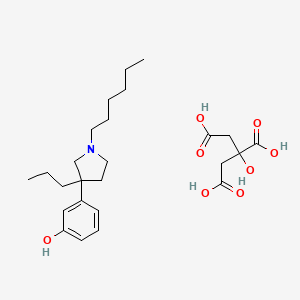
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)
![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)
![3-Isoxazolecarboxamide, 5-[[(2-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12918238.png)
